Quercetin 3-O-Sambubioside

Descripción

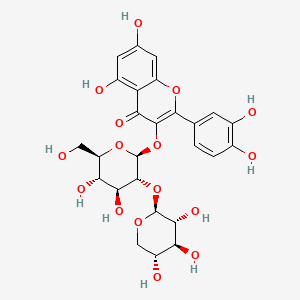

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFZLEYLWAFYEH-CJNLAGEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232141 | |

| Record name | Quercetin 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83048-35-5 | |

| Record name | Quercetin 3-O-sambubioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83048-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-sambubioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-sambubioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quercetin 3-O-Sambubioside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neurostimulatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, the historical context of its discovery through various phytochemical studies, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document summarizes the available quantitative data and explores the putative signaling pathways through which Quercetin 3-O-Sambubioside and its aglycone, quercetin, exert their biological activities. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diglycoside of the flavonol quercetin, where a sambubiose molecule (composed of xylose and glucose) is attached to the 3-hydroxyl group of the quercetin backbone. Like many flavonoids, it is a secondary metabolite in plants, likely playing a role in defense mechanisms and pigmentation. The growing interest in this compound stems from its demonstrated biological activities and its presence in various medicinal plants.

Natural Sources and Discovery

This compound has been identified in a variety of plant species. The discovery of this compound has not been a singular event but rather a cumulative process of identification and characterization from different botanical sources over time.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Eucommia ulmoides | Eucommiaceae | Male Flowers, Leaves | [1][2] |

| Nelumbo nucifera (Lotus) | Nelumbonaceae | Leaves | [3] |

| Hedyotis diffusa | Rubiaceae | Whole Plant | [4] |

| Euphorbia prostrata | Euphorbiaceae | Whole Plant | [5] |

| Oldenlandia herbacea | Rubiaceae | Whole Plant | [5] |

| Oil Palm (Elaeis guineensis) | Arecaceae | Exocarp | [6] |

| Actinidia arguta | Actinidiaceae | Fruit | [5] |

The initial identification of this compound in these plants was typically achieved through phytochemical screening that involved solvent extraction followed by chromatographic separation and spectroscopic analysis.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from plant materials.

General Extraction of Flavonoids from Plant Material

This protocol describes a general method for the extraction of flavonoids, which can be adapted for sources rich in this compound.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature or in a circulating air oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Perform a preliminary defatting step by extracting the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. This is typically done using a Soxhlet apparatus or by maceration.

-

Following defatting, extract the plant residue with a polar solvent such as methanol, ethanol, or a hydroalcoholic mixture (e.g., 70% ethanol). This can be done through maceration, percolation, or Soxhlet extraction for several hours.

-

-

Concentration: Concentrate the resulting polar extract under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

Isolation of this compound

3.2.1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation and purification of this compound from a crude extract. The following protocol is based on a study on Nelumbo nucifera leaves[3].

-

Sample Preparation: Pre-treat the crude extract by dissolving it in water and passing it through a macroporous resin column (e.g., AB-8). Wash the column with water to remove highly polar impurities and then elute the flavonoids with ethanol. Concentrate the ethanolic eluate to obtain a flavonoid-rich fraction.

-

HSCCC System and Solvent Selection:

-

Utilize a two-phase solvent system. A commonly used system for separating flavonoid glycosides is composed of ethyl acetate-n-butanol-water in a 4:1:5 (v/v) ratio[3].

-

Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.

-

-

Separation:

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the flavonoid-rich fraction in a mixture of the upper and lower phases and inject it into the column.

-

Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate at regular intervals. Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the preparative HPLC isolation of flavonoids, which can be optimized for this compound.

-

Analytical Method Development:

-

Develop an analytical HPLC method to determine the retention time of this compound in the crude extract.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detector set at the maximum absorbance wavelength for this compound (typically around 254 nm and 350 nm).

-

-

Scale-Up to Preparative HPLC:

-

Use a preparative HPLC system with a larger C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

-

Adjust the flow rate and injection volume according to the larger column dimensions to maintain the separation achieved at the analytical scale.

-

-

Fraction Collection: Collect the eluate corresponding to the peak of this compound.

-

Purity Confirmation and Solvent Removal: Analyze the collected fraction using the analytical HPLC method to confirm its purity. Remove the solvent using a rotary evaporator or by lyophilization to obtain the pure compound.

Structural Characterization

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Thin-Layer Chromatography (TLC): Used for preliminary identification by comparing the Rf value with a known standard.

-

UV-Vis Spectroscopy: Provides information about the flavonoid backbone and its conjugation system.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the structure through fragmentation patterns. Electrospray ionization (ESI-MS) is commonly used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the structure, including the positions of protons and carbons, and the nature and attachment points of the sugar moieties. 2D-NMR techniques (e.g., COSY, HMBC, HSQC) are used to definitively assign the structure.

Quantitative Data

Quantitative data for this compound is not extensively available in the literature. The following table summarizes some of the reported values.

Table 2: Quantitative Data for this compound and Related Flavonoids

| Plant Source | Method | Analyte | Result | Reference(s) |

| Nelumbo nucifera leaves | HSCCC | This compound | 5.0 mg obtained from 100 mg of crude extract (98.6% purity) | [3] |

| Eucommia ulmoides pollen | Microwave-assisted extraction | Total Flavonoids | 3.28 g per 100 g of pollen | [7] |

| Pistacia eurycarpa | Soxhlet Extraction (Ethanol) | Quercetin | 84.037 mg/g | [8] |

| Eucommia ulmoides male flowers | Solvent Extraction | This compound | Effective doses in mice: 50-400 mg/kg (gavage) for neurostimulatory effects | [9] |

Signaling Pathways and Biological Activities

While specific studies on the signaling pathways of this compound are limited, the biological activities of its aglycone, quercetin, are well-documented. It is hypothesized that this compound may be hydrolyzed to quercetin in vivo to exert its effects, or it may have its own unique activities. The following sections describe the key signaling pathways modulated by quercetin, which are likely relevant to the biological effects of this compound.

Antioxidant and Cytoprotective Effects via the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.

Caption: Nrf2/ARE Signaling Pathway Activation by Quercetin.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression. This leads to the synthesis of cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB Signaling Pathway by Quercetin.

In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκK complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB. The freed NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). Quercetin has been shown to inhibit the NF-κB pathway by preventing the activation of the IKK complex and the subsequent degradation of IκBα[10].

Neurostimulatory Effects

A study on this compound isolated from Eucommia ulmoides male flowers demonstrated its ability to increase spontaneous activity and stimulate the nerve center in mice, suggesting a potential role in the central nervous system[9]. The precise molecular mechanisms and signaling pathways underlying these neurostimulatory effects are yet to be fully elucidated and represent an important area for future research.

Conclusion and Future Directions

This compound is a widely distributed flavonoid glycoside with promising biological activities. This guide has provided a comprehensive overview of its natural sources, discovery, and methods for its study. While much of the mechanistic understanding is inferred from its aglycone, quercetin, there is a clear need for further research to delineate the specific pharmacological properties and signaling pathways directly modulated by this compound. Future studies should focus on:

-

Quantitative analysis of this compound in a wider range of plant sources to identify high-yielding varieties.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, including the extent of its in vivo hydrolysis to quercetin.

-

In-depth investigation of its specific molecular targets and signaling pathways to elucidate the mechanisms behind its observed biological effects, particularly its neurostimulatory properties.

A deeper understanding of this compound will be crucial for harnessing its full therapeutic potential in the development of novel pharmaceuticals and nutraceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 5. This compound | C26H28O16 | CID 5487635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. imrpress.com [imrpress.com]

- 9. Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-Sambubioside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside, a naturally occurring flavonoid glycoside, exhibits a range of pharmacological activities, making it a compound of significant interest for drug development. Understanding its biosynthesis in plants is crucial for optimizing its production through biotechnological approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Quercetin 3-O-Sambubioside, detailing the enzymatic steps, key intermediates, and relevant experimental protocols. The biosynthesis is a sequential glycosylation process involving the stepwise addition of glucose and then xylose to the 3-hydroxyl group of quercetin, catalyzed by specific UDP-glycosyltransferases (UGTs). This document outlines the synthesis of the necessary UDP-sugar donors and provides detailed methodologies for the characterization of the involved enzymes.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions. Glycosylation, the enzymatic attachment of sugar moieties, is a key modification that enhances their solubility, stability, and bioavailability. Quercetin, a prominent flavonol, is often found in glycosylated forms. This compound is a disaccharide derivative where sambubiose, a disaccharide of xylose and glucose (β-D-xylopyranosyl-(1→2)-β-D-glucopyranose), is attached to the 3-hydroxyl group of quercetin. This guide elucidates the enzymatic pathway responsible for its formation in plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound is not a single-step addition of a pre-formed UDP-sambubiose. Instead, it proceeds through a sequential two-step glycosylation of the quercetin aglycone. This pathway is dependent on the availability of the flavonoid precursor, quercetin, and the activated sugar donors, UDP-glucose and UDP-xylose.

Phenylpropanoid Pathway: The Precursor Quercetin

Quercetin is synthesized via the well-established phenylpropanoid pathway.[1] This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions involving key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) to produce the quercetin aglycone.

Biosynthesis of UDP-Sugar Donors

The glycosylation reactions rely on activated sugar donors.

-

UDP-Glucose: UDP-glucose is a central molecule in plant carbohydrate metabolism and is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase).

-

UDP-Xylose: UDP-xylose is synthesized from UDP-glucose in two enzymatic steps. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid. Subsequently, UDP-xylose synthase (UXS) decarboxylates UDP-glucuronic acid to form UDP-xylose.

Sequential Glycosylation of Quercetin

The formation of the sambubioside moiety on quercetin is a two-step process catalyzed by distinct UDP-glycosyltransferases (UGTs).

Step 1: Glucosylation of Quercetin

The initial step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin, forming Quercetin 3-O-glucoside. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (F3GT) .

Quercetin + UDP-glucose → Quercetin 3-O-glucoside + UDP

Step 2: Xylosylation of Quercetin 3-O-glucoside

The second step involves the transfer of a xylose molecule from UDP-xylose to the 2"-hydroxyl group of the glucose moiety of Quercetin 3-O-glucoside. This reaction is catalyzed by a specific flavonoid 3-O-glucoside: 2"-O-xylosyltransferase . While the specific enzyme for this exact reaction on quercetin 3-O-glucoside has not been extensively characterized, the activity of analogous enzymes like flavonoid 3-O-glucoside:2″-O-glucosyltransferase (UGT79B6) from Arabidopsis thaliana strongly supports this sequential mechanism.[2][3]

Quercetin 3-O-glucoside + UDP-xylose → this compound + UDP

Quantitative Data

The following tables summarize kinetic parameters for representative flavonoid glycosyltransferases. It is important to note that the kinetic data for the specific xylosyltransferase acting on Quercetin 3-O-glucoside is not available in the literature. Therefore, data for a functionally related enzyme, a flavonoid 3-O-glucosyltransferase, is provided as a reference.

Table 1: Kinetic Parameters of Flavonol 3-O-glucosyltransferase (F3GT) from Vitis vinifera (VvGT1) [4]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| Quercetin | 31 | ~0.08 | 2580 |

| UDP-Glucose | 680 | - | - |

Table 2: Optimal Reaction Conditions for a Fungal Glucosyltransferase (BbGT) Acting on Quercetin [5]

| Parameter | Optimal Value |

| pH | 8.0 |

| Temperature | 35 °C |

Experimental Protocols

Heterologous Expression and Purification of a Plant UGT in E. coli

This protocol is adapted for the expression and purification of a His-tagged plant UGT.[6][7][8]

-

Cloning: The full-length coding sequence of the candidate UGT is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Culture Growth: A single colony is used to inoculate 5 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking. This starter culture is then used to inoculate 1 L of LB medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.5 mM, and the culture is incubated overnight at a lower temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro UGT Enzyme Assay[9][10]

This protocol describes a typical in vitro assay to determine the activity of a purified UGT.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Quercetin (or Quercetin 3-O-glucoside for the second step) dissolved in DMSO

-

1 mM UDP-glucose (or UDP-xylose)

-

5 µg of purified UGT enzyme

-

Total reaction volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to precipitate the enzyme and analyze the supernatant by HPLC.

HPLC Analysis of Quercetin Glycosides[11][12]

This method can be used to separate and quantify quercetin and its glycosides.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Gradient Program: A linear gradient from 10% to 50% solvent B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 350 nm.

-

Quantification: The concentration of the product is determined by comparing the peak area to a standard curve of the authentic compound.

Visualizations

Signaling Pathways and Workflows

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for UGT characterization.

Conclusion

The biosynthesis of this compound in plants is a sophisticated process involving the coordinated action of multiple enzymes. The core of this pathway is the sequential glycosylation of quercetin, first with glucose and then with xylose, catalyzed by specific UDP-glycosyltransferases. This technical guide provides a foundational understanding of this pathway for researchers in natural product chemistry, metabolic engineering, and drug development. Further research is warranted to isolate and characterize the specific flavonoid 3-O-glucoside: 2"-O-xylosyltransferase to enable the complete in vitro reconstitution of this valuable compound's biosynthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A flavonoid 3-O-glucoside:2″-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A flavonoid 3-O-glucoside:2"-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]

- 5. A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside in different hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous protein expression in E. coli [protocols.io]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Quercetin 3-O-Sambubioside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside methodologies for evaluating its antioxidant, anti-inflammatory, and anticancer effects. Furthermore, this guide elucidates the molecular mechanisms underlying its biological actions, with a focus on key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Identification

Quercetin 3-O-Sambubioside is a flavonoid glycoside consisting of the aglycone quercetin linked to a sambubiose disaccharide at the 3-hydroxyl position. Sambubiose is composed of a xylose molecule attached to a glucose molecule (β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside).

Chemical Structure:

(A 2D chemical structure diagram of this compound would be placed here in a full whitepaper)

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

| CAS Number | 83048-35-5 |

| Molecular Formula | C₂₆H₂₈O₁₆ |

| Molecular Weight | 596.49 g/mol |

| Synonyms | Quercetin 3-Sambubioside, Quercetin 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability. The following table summarizes the available data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO, Methanol (B129727), Ethanol | [1] |

| Predicted Boiling Point | 999.0 ± 65.0 °C | |

| Predicted Density | 1.87 ± 0.1 g/cm³ | |

| Predicted pKa | 6.17 ± 0.40 |

Note: Some of the physicochemical data are based on computational predictions and may vary from experimentally determined values.

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques.

3.1. Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is instrumental in identifying this compound.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H and ¹³C NMR: One- and two-dimensional NMR experiments are used to confirm the structure of this compound.[1]

(Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, would be presented in a table here in a complete guide, once publicly available.)

3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the flavonoid structure. The spectrum is influenced by the solvent and pH.

3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Biological and Pharmacological Properties

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

4.1. Antioxidant Activity

As a flavonoid, this compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[2]

4.2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, likely through the modulation of inflammatory signaling pathways.

4.3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties.[3]

4.4. Nervous System Effects

It has been reported to promote the stimulation of the nerve center.[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

5.1. Isolation and Purification

A method for the separation and purification of this compound from the leaves of Nelumbo nucifera (Lotus) has been described using High-Speed Counter-Current Chromatography (HSCCC) coupled with High-Performance Liquid Chromatography (HPLC).[1]

-

Plant Material: Leaves of Nelumbo nucifera.

-

Extraction: The crude extract is first cleaned up using an AB-8 macroporous resin.[1]

-

HSCCC System: A two-phase solvent system composed of ethyl acetate-n-butanol-water (4:1:5, v/v) is used.[1]

-

Purification: The targeted compound is obtained in a one-step separation with a purity of over 98% as determined by HPLC.[1]

5.2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the identification and quantification of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with formic or acetic acid) is a common mobile phase system.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound.

5.3. Antioxidant Activity Assays

5.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add a specific volume of each dilution to the wells in triplicate.

-

Add a solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

5.4. Anticancer Activity Assay

5.4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity and is used to measure cytotoxicity and cell proliferation.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of quercetin and its glycosides are often attributed to their ability to modulate key cellular signaling pathways. While specific studies on this compound are emerging, the known effects of quercetin provide a strong indication of its potential mechanisms of action.

6.1. PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Quercetin has been shown to inhibit this pathway, which can contribute to its anticancer effects.[5]

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

6.2. MAPK/AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Quercetin can modulate this pathway, impacting inflammation and cancer progression.[6][7]

Caption: MAPK/AP-1 signaling pathway and the inhibitory effect of this compound.

6.3. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is linked to various diseases. Quercetin has been shown to inhibit NF-κB activation.[8][9][10]

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

6.4. Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a general workflow for screening the antioxidant potential of a compound like this compound.

Caption: General workflow for in vitro antioxidant screening.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer properties, coupled with its effects on key signaling pathways, make it a strong candidate for the development of novel therapeutics. Future research should focus on obtaining more comprehensive experimental data on its physicochemical properties, conducting detailed in vivo studies to establish its efficacy and safety profile, and further elucidating its precise mechanisms of action. The development of advanced drug delivery systems could also enhance its bioavailability and therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals dedicated to exploring the full therapeutic capacity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Quercetin 3-O-Sambubioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-Sambubioside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. As a derivative of the widely studied quercetin, it is presumed to share many of its beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of Quercetin 3-O-Sambubioside's biological functions, drawing from available data on the compound and its structurally related analogs. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Quercetin, a polyphenolic flavonoid ubiquitously found in fruits and vegetables, is renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties[1][2]. However, its clinical application is often limited by poor water solubility and low bioavailability. Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties of flavonoids, often enhancing their solubility and modifying their biological activity. This compound is a disaccharide derivative of quercetin, specifically a quercetin O-glucoside attached to a beta-D-sambubiosyl residue at the 3-position[3]. This structural modification is anticipated to influence its pharmacokinetic profile and biological efficacy. This guide explores the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective potential.

Antioxidant Activity

The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. They can neutralize free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases[4].

Quantitative Data

While specific IC50 values for the antioxidant activity of this compound are not extensively reported, data from studies on quercetin and its other glycosides provide valuable insights. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (ferric reducing antioxidant power).

| Compound | Assay | IC50 Value | Reference |

| Quercetin | DPPH | 19.17 µg/mL | [5] |

| Quercetin | H2O2 Scavenging | 36.22 µg/mL | [5] |

| Quercetin | ABTS | 1.89 ± 0.33 µg/mL | [6] |

| Quercetin-3-O-rhamnoside | DPPH | 24.19 ± 0.07 μM | [7] |

| Quercetin-3-O-glucoside | ABTS | 3.54 ± 0.39 µg/mL | [6] |

Experimental Protocols

DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant[8].

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the sample solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation[8].

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the this compound solution to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Flavonoids like quercetin are known to possess potent anti-inflammatory properties by modulating various signaling pathways[9].

Signaling Pathway Modulation

Quercetin and its derivatives have been shown to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[8][10][11]. A study on Quercetin 3-O-xyloside, a structurally similar compound, demonstrated its ability to activate the ASK1/MAPK/NF-κB signaling pathway, suggesting a potential immunomodulatory role[12].

NF-κB Signaling Pathway in Inflammation

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

The IC50 value for NO inhibition is calculated from the dose-response curve.

Anticancer Activity

Quercetin has been extensively studied for its anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis in various cancer cell lines[4][13]. While data specifically for this compound is limited, studies on other quercetin glycosides suggest that they can also exert cytotoxic effects on cancer cells. For instance, Quercetin-3-O-rhamnoside has shown cytotoxicity against HeLa cervical cancer cells with an IC50 value of 46.67 μg/mL[14].

Quantitative Data

| Compound | Cell Line | IC50 Value | Reference |

| Quercetin | MCF-7 (Breast Cancer) | 37 µM (24h) | [15] |

| Quercetin-3-O-rhamnoside | HeLa (Cervical Cancer) | 46.67 µg/mL | [14] |

| Quercetin derivative (8q) | MCF-7 (Breast Cancer) | 35.49 ± 0.21 µM | [16] |

Signaling Pathway Modulation

The anticancer effects of quercetin and its derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells[8][17][18][19].

PI3K/Akt Signaling Pathway in Cancer

Experimental Protocols

MTT Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Neuroprotective and Hepatoprotective Effects

Emerging evidence suggests that quercetin and its derivatives may offer protection against neurodegenerative diseases and liver damage[13][20][21][22][23]. These protective effects are often attributed to their antioxidant and anti-inflammatory properties.

Neuroprotection: Quercetin has been shown to protect neurons from oxidative stress-induced damage and neuroinflammation, which are key factors in the progression of diseases like Alzheimer's and Parkinson's[13][24]. The mechanisms may involve the induction of the Nrf2-ARE pathway and the activation of sirtuins[20].

Hepatoprotection: Quercetin has demonstrated hepatoprotective effects against various toxins by reducing oxidative stress, inflammation, and apoptosis in liver cells[21][22][23].

Experimental Workflow for In Vitro Hepatoprotection Study

Conclusion

This compound is a promising natural compound with a range of potential biological activities that warrant further investigation. While direct experimental data for this specific glycoside is still emerging, the extensive research on quercetin and its other derivatives provides a strong foundation for predicting its therapeutic potential. Its antioxidant, anti-inflammatory, and anticancer properties, likely mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, make it a compelling candidate for further preclinical and clinical development. This technical guide serves as a foundational resource to encourage and guide future research into the precise mechanisms of action and quantitative biological activities of this compound.

References

- 1. This compound | Natural flavonoid | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Insights and Therapeutic Potential of Quercetin in Neuroprotection: A Comprehensive Review of Pathways and Clinical Perspectives – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quercetin alleviates chronic renal failure by targeting the PI3k/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hepatoprotective effect of quercetin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hepatoprotective Effect of Quercetin on Endoplasmic Reticulum Stress and Inflammation after Intense Exercise in Mice through Phosphoinositide 3-Kinase and Nuclear Factor-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

In Vitro Antioxidant Potential of Quercetin 3-O-Sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of Quercetin (B1663063) 3-O-Sambubioside. While direct quantitative data for this specific glycoside is limited in publicly available literature, this document synthesizes information on its aglycone, quercetin, and related quercetin glycosides to project its likely antioxidant activities and mechanisms. This guide covers key in vitro antioxidant assays, their experimental protocols, and the underlying cellular signaling pathways.

Introduction to Quercetin 3-O-Sambubioside

This compound is a flavonoid glycoside, a natural compound found in various plants, including Hedyotis diffusa Willd.[1]. It consists of the flavonoid quercetin linked to a sambubiose sugar moiety. Quercetin itself is a well-researched flavonol known for its potent antioxidant properties, which are attributed to its chemical structure, particularly the presence of multiple hydroxyl groups[2]. The glycosylation of quercetin, as in this compound, can influence its bioavailability, solubility, and antioxidant activity[3][4]. Generally, the aglycone form (quercetin) tends to exhibit stronger direct antioxidant activity in vitro compared to its glycosides, as the sugar moiety can hinder access to the radical-scavenging hydroxyl groups[3][5].

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

| Quercetin | DPPH | ~4.1 | - | - | [5] |

| Quercetin | DPPH | 19.17 | Ascorbic Acid | - | [6] |

| Quercetin | DPPH | 19.3 µM | Ascorbic Acid | 0.62 µM | [7] |

| Quercetin | ABTS | 1.89 ± 0.33 | - | - | [8] |

| Isoquercitrin (Quercetin-3-O-glucoside) | DPPH | ~8.7 | - | - | [5] |

| Quercitrin (Quercetin-3-O-rhamnoside) | DPPH | ~6.4 | - | - | [5] |

| Rutin (Quercetin-3-O-rutinoside) | ABTS | 4.68 ± 1.24 | - | - | [8] |

Note: The antioxidant activity of flavonoid glycosides is influenced by the type and position of the sugar moiety.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments used to evaluate the in vitro antioxidant potential of flavonoids like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695)

-

Test compound (this compound)

-

Positive control (e.g., Quercetin, Ascorbic Acid, or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and the positive control in methanol.

-

Create a series of dilutions of the test compound and positive control.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to triplicate wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing only the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.

Materials:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a stock solution of the test compound and the positive control.

-

Create a series of dilutions of the test compound and positive control.

-

In a 96-well plate, add a small volume of each dilution to triplicate wells.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (10 mM in 40 mM HCl)

-

FeCl₃·6H₂O (20 mM in water)

-

Test compound (this compound)

-

Positive control (e.g., FeSO₄·7H₂O, Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution of the test compound and a standard curve with the positive control.

-

In a 96-well plate, add a small volume of the test compound or standard to triplicate wells.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm using a microplate reader.

-

The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Antioxidant Response

Quercetin is known to exert its antioxidant effects in part by modulating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It is plausible that this compound, upon hydrolysis to quercetin in vivo, or potentially directly, could activate this pathway.

Caption: Nrf2 signaling pathway activation by this compound.

General Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a typical workflow for screening the in vitro antioxidant activity of a compound like this compound.

Caption: General workflow for in vitro antioxidant activity screening.

Conclusion

This compound, as a glycoside of the potent antioxidant quercetin, is expected to possess significant in vitro antioxidant properties. While direct quantitative data for this specific compound is sparse, the established methodologies for assessing the antioxidant potential of flavonoids are applicable. The antioxidant activity of this compound is likely influenced by its ability to be hydrolyzed to quercetin and its potential to interact with key cellular antioxidant pathways such as the Nrf2 signaling cascade. Further research is warranted to specifically quantify the in vitro antioxidant capacity of this compound and to elucidate its precise mechanisms of action. This will enable a more complete understanding of its potential as a therapeutic agent in conditions associated with oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C26H28O16 | CID 5487635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. labourdiscovery.ilo.org [labourdiscovery.ilo.org]

- 5. benchchem.com [benchchem.com]

- 6. nehu.ac.in [nehu.ac.in]

- 7. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Studies of Quercetin Glycosides with a Focus on Quercetin 3-O-Sambubioside

Disclaimer: Direct comprehensive studies on the anticancer properties of Quercetin (B1663063) 3-O-Sambubioside are limited in publicly available scientific literature. This guide provides an in-depth overview of the anticancer activities of its aglycone, Quercetin, and closely related glycosides, which serves as a predictive framework for the potential mechanisms of Quercetin 3-O-Sambubioside.

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential anticancer properties.[1] It is most commonly found in nature in its glycosidic forms.[2] While research on specific glycosides like this compound is still emerging, the extensive body of work on Quercetin and other glycosides such as Quercetin-3-O-glucoside and Quercetin-3-O-rhamnoside provides a strong foundation for understanding their potential therapeutic applications in oncology.[3][4] This technical guide summarizes the key findings from preliminary anticancer studies on Quercetin and its derivatives, focusing on their effects on cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Cytotoxicity and Antiproliferative Effects

Quercetin and its glycosides have demonstrated dose- and time-dependent cytotoxic effects against a wide range of cancer cell lines.[5][6] The antiproliferative activity is a crucial first indicator of a compound's potential as an anticancer agent.

Table 1: In Vitro Cytotoxicity of Quercetin and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Quercetin | HeLa | Cervical Cancer | 29.49 µg/mL | [6] |

| Quercetin-3-O-rhamnoside | HeLa | Cervical Cancer | 46.67 µg/mL | [6] |

| Quercetin | MDA-MB-231 | Triple-Negative Breast Cancer | 394.8 µM | [7] |

| Nano-quercetin | MDA-MB-231 | Triple-Negative Breast Cancer | 204.6 µM | [7] |

| Quercetin | SKOV3 | Ovarian Carcinoma | ~100 µM | [8] |

| Quercetin | U2OS | Osteosarcoma | ~50 µM | [8] |

| Quercetin-3-O-glucoside | Caco-2 | Colon Carcinoma | 79 µg/mL | [9] |

| Quercetin-3-O-glucoside | HepG2 | Liver Hepatocellular Carcinoma | 150 µg/mL | [9] |

Induction of Apoptosis

A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Quercetin and its derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][10]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

-

Cell Culture and Treatment: Seed cancer cells (e.g., CT-26, LNCaP, MOLT-4, Raji) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., Quercetin) for 24-48 hours. Include an untreated control group.[2]

-

Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]

Table 2: Apoptosis Induction by Quercetin in Various Cancer Cell Lines

| Cell Line | Treatment | Observation | Reference |

| CT-26, LNCaP, MOLT-4, Raji | 120 µM Quercetin | Significant increase in apoptotic cells compared to control. | [2] |

| MDA-MB-231 | 20 µM Quercetin (48h) | 15% increase in apoptotic cells. | [11] |

| BT-474 | 20-60 µM Quercetin (72h) | Increase in the sub-G0/G1 apoptotic population. | [12] |

| SCC-9 | Quercetin (72h) | Induction of apoptosis correlated with caspase-3 activation. | [13] |

Cell Cycle Arrest

Quercetin and its glycosides can inhibit cancer cell proliferation by arresting the cell cycle at various phases, thereby preventing cell division.[14][15]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

-

Cell Culture and Treatment: Culture cancer cells (e.g., K562, HSB-2) and treat with the desired concentration of the test compound (e.g., 25 µM Quercetin) for different time points (24, 48, 72 hours).[16]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[16]

Table 3: Effect of Quercetin on Cell Cycle Progression in Cancer Cells

| Cell Line | Treatment | Effect | Reference |

| K562 | 25 µM Quercetin | G2/M phase arrest. | [16] |

| HeLa | Quercetin | G2/M phase arrest. | [5] |

| MDA-MB-231 | 20 µM Quercetin (48h) | S and G2/M phase arrest. | [11] |

| HepG2 | Quercetin-3-O-glucoside | S-phase blockade. | [4] |

| YD10B & YD38 (OSCC) | Quercetin | G1 cell cycle arrest. | [17] |

| SCC-9 | Quercetin | S-phase arrest. | [13] |

Molecular Mechanisms and Signaling Pathways

The anticancer effects of Quercetin and its derivatives are mediated through the modulation of various signaling pathways that are often dysregulated in cancer.

4.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[18][19]

References

- 1. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quercetin-3-O-glucoside induces human DNA topoisomerase II inhibition, cell cycle arrest and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. In vitro ANTI-CANCER EFFECTS OF QUERCETIN ON TRIPLE NEGATIVE BREAST CANCER CELL LINE | Applied Biological Research [journals.acspublisher.com]

- 8. research.unipd.it [research.unipd.it]

- 9. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quercetin induces necrosis and apoptosis in SCC-9 oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of low dose quercetin: Cancer cell-specific inhibition of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quercetin Induces Cell Cycle Arrest and Apoptosis in YD10B and YD38 Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin 3-O-Sambubioside and Its Potential Impact on Neural Systems: A Technical Guide for Researchers

An In-depth Examination of a Promising Flavonoid Glycoside for Neuroprotection and Therapeutic Development

This technical guide provides a comprehensive overview of the potential effects of Quercetin (B1663063) 3-O-Sambubioside on neural systems. Intended for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the neuroprotective mechanisms of quercetin and its glycosides, offering insights into potential therapeutic applications. Due to the limited direct research on Quercetin 3-O-Sambubioside, this guide draws upon the extensive body of evidence for its parent compound, quercetin, and related glycosides to infer its likely biological activities and mechanisms of action.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is a glycoside of quercetin, meaning it is a quercetin molecule attached to a sugar moiety, in this case, sambubiose. While research specifically investigating this compound's effects on the nervous system is in its nascent stages, the well-documented neuroprotective properties of quercetin and its other glycosidic forms provide a strong foundation for predicting its potential. One source suggests that this compound may promote the stimulation of the nerve center, though detailed experimental evidence is not yet available.[1]

The therapeutic potential of quercetin and its derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of intense research.[2][3] These compounds are known for their antioxidant, anti-inflammatory, and signaling pathway-modulating activities, all of which are relevant to combating the pathological processes underlying neurodegeneration.[2][4][5]

Postulated Mechanisms of Neuroprotection

The neuroprotective effects of quercetin and its glycosides are believed to be multifactorial, targeting several key aspects of neuronal health and disease.

Antioxidant and Anti-inflammatory Actions

A primary mechanism of quercetin's neuroprotective effect is its potent antioxidant activity.[2][5] It can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, a key contributor to neuronal damage in various neurological disorders.[5] Quercetin also exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] This is achieved, in part, through the modulation of key inflammatory signaling pathways such as NF-κB.[7]

Modulation of Key Signaling Pathways

Quercetin and its metabolites have been shown to modulate several critical intracellular signaling pathways involved in cell survival, apoptosis, and antioxidant defense.

-

Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5] This pathway is a primary cellular defense mechanism against oxidative stress, leading to the upregulation of numerous antioxidant and detoxification enzymes.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis. Quercetin has been shown to activate this pathway, contributing to its neuroprotective effects.[4]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in various cellular processes, including proliferation, differentiation, and survival. Quercetin's modulation of this pathway can influence neuronal fate.[8]

Effects on Protein Aggregation and Neurogenesis

In the context of Alzheimer's disease, quercetin has been shown to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[2][7] Similarly, it may play a role in mitigating the aggregation of alpha-synuclein, which is central to Parkinson's disease pathology. Furthermore, some studies suggest that quercetin and its metabolites can promote neurogenesis, the formation of new neurons.[7]

Quantitative Data on Quercetin and its Glycosides in Neural Systems

The following tables summarize quantitative data from various in vitro and in vivo studies on quercetin and its related glycosides, providing insights into their potency and efficacy in different experimental models. It is important to note that these data are for quercetin and other glycosides, and direct experimental values for this compound are not yet available.

Table 1: In Vitro Neuroprotective Effects of Quercetin and its Glycosides

| Compound | Cell Line | Insult/Model | Concentration/Dose | Observed Effect | Reference |

| Quercetin | Primary neurons | Oxidative stress | Low micromolar | Antagonized cell toxicity | [5] |

| Quercetin | U251 glioma cells | N/A | Not specified | Inhibited proliferation, induced apoptosis | [9] |

| Quercetin Glycosides (rutin, isoquercitrin) | PC12 cells | 6-hydroxydopamine | Not specified | Antagonized changes in gene expression | [5] |

| Quercetin-3-O-glucuronide | Tg2576 primary neurons | Alzheimer's model | Not specified | Reduced generation of β-amyloid peptides | [10][11] |

Table 2: In Vivo Neuroprotective Effects of Quercetin

| Animal Model | Disease Model | Dose | Route of Administration | Observed Effect | Reference |

| Rodents | Various neurotoxic insults | 0.5–50 mg/kg | Oral | Protection from oxidative stress and neurotoxicity | [5] |

| Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | 30 mg/kg/day | Intraperitoneal | Reduced gliosis and inflammatory markers | [12] |

| Rats | Traumatic Brain Injury (TBI) | 50 mg/kg | Not specified | Decreased TBI-induced vascular hyperpermeability | [13] |

Experimental Protocols

This section outlines the general methodologies employed in the studies of quercetin and its derivatives' effects on neural systems. These protocols can serve as a reference for designing future experiments on this compound.

In Vitro Cell Culture and Viability Assays

-

Cell Lines: Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary neuronal cultures from rodent models.

-

Induction of Toxicity: Neurotoxicity is often induced using agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), amyloid-β peptides, or lipopolysaccharide (LPS) to mimic pathological conditions.

-

Treatment: Cells are pre-treated or co-treated with various concentrations of the test compound (e.g., quercetin) before or during the toxic insult.

-

Viability Assessment: Cell viability is typically measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) release, or trypan blue exclusion.

In Vivo Animal Models

-

Animal Models: Rodent models (mice and rats) are predominantly used. Specific models include transgenic mice for Alzheimer's disease (e.g., Tg2576), and neurotoxicity induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's disease, or LPS for neuroinflammation.

-

Administration: The test compound is administered through various routes, including oral gavage, intraperitoneal injection, or intravenous injection, at specified doses and durations.

-

Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze, Y-maze, or passive avoidance tests. Motor function can be evaluated using rotarod or open-field tests.

-

Biochemical and Histological Analysis: After the experimental period, brain tissues are collected for analysis. This includes measuring levels of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines (e.g., TNF-α, IL-6), protein aggregates (e.g., Aβ plaques), and performing immunohistochemistry to assess neuronal survival and glial activation.

Blood-Brain Barrier Permeability Studies

-

In Vitro Models: Co-culture models of brain microvessel endothelial cells and astrocytes are used to create an in vitro blood-brain barrier (BBB) model. Permeability is assessed by measuring the transport of the compound across this cell layer.[9]

-